Product packaging for 2-Amino-5-cyanonicotinic acid(Cat. No.:)

2-Amino-5-cyanonicotinic acid

Cat. No.: B13452079
M. Wt: 163.13 g/mol
InChI Key: BCYBXGJLVUBRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-cyanonicotinic acid is a high-value, multifunctional building block designed for advanced research and development in medicinal chemistry and heterocyclic compound synthesis. This compound integrates three distinct functional groups—an amino group, a carboxylic acid, and a nitrile—on a pyridine scaffold, offering exceptional versatility for constructing complex molecular architectures. Its primary research application lies in serving as a key precursor for the synthesis of a diverse array of nitrogen-containing heterocycles, which are core structures in many active pharmaceutical ingredients (APIs) . Researchers utilize this compound in cyclocondensation reactions, such as with formamidine acetate or urea, to access sophisticated pyrido[2,3-d]pyrimidine systems, which are privileged structures in drug discovery for their wide range of biological activities . The presence of the electron-withdrawing cyano group at the 5-position further modulates the electronic properties of the ring system and provides an additional handle for further chemical manipulation, for instance, through hydrolysis to amides or conversion to tetrazole bioisosteres. The orthogonal reactivity of its functional groups allows for sequential, selective derivatization, making it an ideal candidate for generating combinatorial libraries for high-throughput screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O2 B13452079 2-Amino-5-cyanonicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

2-amino-5-cyanopyridine-3-carboxylic acid

InChI

InChI=1S/C7H5N3O2/c8-2-4-1-5(7(11)12)6(9)10-3-4/h1,3H,(H2,9,10)(H,11,12)

InChI Key

BCYBXGJLVUBRMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)N)C#N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Cyanonicotinic Acid

De Novo Synthesis Strategies for 2-Amino-5-cyanonicotinic Acid and its Core Pyridine (B92270) Ring Precursors

The construction of the pyridine nucleus of this compound can be achieved through a variety of modern synthetic methods, including multicomponent reactions, catalytically optimized pathways, and diverse cyclization strategies. These approaches offer efficient routes to the core structure and its precursors.

Multicomponent Reaction Approaches to Pyridine Nucleus Formation

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of highly substituted pyridines. nih.govresearchgate.net The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, closely related to the target molecule, is often achieved through a one-pot condensation of an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) salt. mdpi.com A common strategy involves the initial formation of an α,β-unsaturated carbonyl compound, which then undergoes a Michael addition with malononitrile, followed by cyclization and aromatization. acsgcipr.org

For instance, the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate (B8463686) in the presence of an ammonium source can yield 2-amino-5-arylazo-nicotinates, demonstrating the assembly of a related substituted pyridine ring system. nih.govd-nb.info The choice of reactants and conditions can be tailored to introduce the desired substituents, paving the way for the synthesis of precursors to this compound.

Table 1: Examples of Multicomponent Reactions for the Synthesis of 2-Aminopyridine (B139424) Derivatives

Reactant 1 Reactant 2 Reactant 3 Reactant 4 Catalyst/Conditions Product Ref
Aromatic Aldehyde Acetophenone Malononitrile Ammonium Acetate Na₂CaP₂O₇, 80°C, solvent-free 2-Amino-3-cyano-4,6-diarylpyridine mdpi.com
Salicylaldehyde Malononitrile dimer Malonic acid - DMSO, 24h 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acid nih.gov
3-Oxo-2-arylhydrazonopropanal Ethyl cyanoacetate - Ammonium Acetate Reflux Ethyl 2-amino-5-(arylazo)-6-aryl-nicotinate nih.gov

Catalytic Systems and Reaction Optimization Techniques in Synthetic Pathways

The efficiency and selectivity of pyridine synthesis can be significantly enhanced through the use of appropriate catalytic systems. For the multicomponent synthesis of 2-amino-3-cyanopyridines, various catalysts have been explored to optimize reaction times and yields. Nanostructured diphosphate (B83284) Na₂CaP₂O₇ has been demonstrated as an efficient, reusable catalyst for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. mdpi.comresearchgate.net Optimization studies have shown that the amount of catalyst and the reaction conditions (e.g., temperature, solvent) are crucial for maximizing the yield. researchgate.netresearchgate.net

In other approaches, copper-catalyzed cascade reactions have been developed for the modular synthesis of highly substituted pyridines. nih.gov For example, a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates leads to a 3-azatriene intermediate that undergoes electrocyclization and subsequent air oxidation to afford the pyridine product. nih.gov Similarly, a synergistic catalysis by a copper(I) salt and a secondary ammonium salt can facilitate the [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes. organic-chemistry.org

Novel Synthetic Routes via Cycloaddition, Condensation, and Ring-Closing Reactions

Beyond multicomponent reactions, classical and novel cyclization strategies are pivotal in pyridine synthesis. baranlab.org Condensation reactions are a cornerstone of pyridine ring formation. The Hantzsch pyridine synthesis and its variations, for example, involve the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium salt. scispace.com The Bohlmann-Rahtz pyridine synthesis is another powerful method that involves the condensation of an enamine with a product from the reaction of an alkyne with a β-ketoester. acsgcipr.org

Cycloaddition reactions offer another elegant entry to the pyridine core. baranlab.org A formal [2+2+2] cycloaddition strategy, for instance, can construct polycyclic pyridine derivatives through a pericyclic cascade mechanism where an unactivated cyano group participates as a dienophile in an intramolecular Diels-Alder reaction. nih.gov The reaction of 1-azadienes with alkynes is a more direct cycloaddition approach to forming the pyridine ring, often followed by an oxidation step. baranlab.org These methods highlight the versatility of cycloaddition and condensation reactions in constructing the fundamental pyridine scaffold of molecules like this compound.

Functional Group Interconversions (FGIs) and Derivatization of this compound

The presence of three distinct functional groups on the this compound core allows for a wide range of chemical modifications. The reactivity of the nitrile, amino, and carboxylic acid moieties can be selectively harnessed to generate a diverse library of derivatives.

Transformations of the Nitrile Moiety: Hydrolysis, Reduction, and Cycloaddition Reactions (e.g., Tetrazine formation)

The nitrile group is a versatile functional handle that can be converted into various other functionalities.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation would convert this compound into a pyridine-2-amino-3,5-dicarboxylic acid derivative.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgchemguide.co.ukorganic-chemistry.org This reaction would yield 2-amino-5-(aminomethyl)nicotinic acid. Alternatively, partial reduction to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H), followed by hydrolysis. wikipedia.org

Table 2: Common Reagents for Nitrile Reduction

Reagent Product Conditions Ref
LiAlH₄ Primary Amine Ether, followed by aqueous workup libretexts.orgchemguide.co.uk
H₂/Raney Nickel Primary Amine High pressure and temperature wikipedia.org
DIBAL-H Aldehyde Toluene or hexane (B92381) at low temperature, followed by hydrolysis wikipedia.org

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For instance, cyanopyridines can react with 1,2-aminothiols in a condensation reaction. researchgate.netsemanticscholar.org Additionally, the reaction of 4-cyanopyridines with alkenes can be achieved through a visible-light-mediated three-component Minisci-type reaction. acs.org While specific examples with this compound are not prevalent, these reactions demonstrate the potential of the cyano group to participate in the formation of new heterocyclic rings.

Reactivity at the Amino Group: Acylation, Alkylation, and Condensation Reactions

The 2-amino group is a nucleophilic center that readily undergoes a variety of chemical transformations.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides. For example, the reaction of 2-amino-5-arylazonicotinates with acetic anhydride (B1165640) can lead to mono- or di-acetylated products depending on the reaction conditions. d-nb.info This reaction would produce N-acyl derivatives of this compound. The selective acylation of amino acids is a well-established procedure, often requiring careful pH control to differentiate between amino and other functional groups. google.comnih.gov

Alkylation: N-alkylation of the amino group in 2-aminopyridines can be achieved using various methods. nih.gov A facile method involves the reaction with a carboxylic acid and sodium borohydride. researchgate.net Another approach is the direct N-alkylation with alcohols through a borrowing hydrogen strategy catalyzed by transition metals. researchgate.net The reaction of 2-aminopyridines with 1,2-diketones in the presence of BF₃·OEt₂ can also yield N-alkylated products. acs.org These methods can be applied to introduce a wide range of alkyl substituents onto the amino group of this compound.

Condensation Reactions: The amino group can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases). wikipedia.org These reactions are typically acid-catalyzed and involve the formation of a hemiaminal intermediate followed by dehydration. wikipedia.orgafricaresearchconnects.com For instance, 2-aminobenzohydrazide readily condenses with various aldehydes and ketones. researchgate.net Similarly, the amino group of this compound can be expected to react with aldehydes and ketones to form the corresponding imine derivatives, which can serve as intermediates for further synthetic transformations. Furthermore, 2-aminonicotinic acids can condense with carboxylic acid anhydrides to form pyrido[2,3-d]pyrimidin-4(3H)-ones. thieme-connect.de

Modification of the Carboxylic Acid Functionality: Esterification, Amidation, and Decarboxylation Pathways

The carboxylic acid group of this compound presents a key site for molecular diversification. Its conversion into esters, amides, and other derivatives allows for the fine-tuning of the molecule's physicochemical properties and the introduction of new functionalities.

Esterification:

The esterification of aminonicotinic acids can be achieved through various methods. While specific examples for this compound are not extensively documented in readily available literature, general procedures for related compounds, such as 2-aminonicotinic acid, can be informative. Standard acid-catalyzed esterification using an alcohol in the presence of a strong acid catalyst is a common approach. google.com However, the presence of the basic amino group can lead to salt formation, potentially hindering the reaction.

A milder and often more effective method involves the use of coupling agents. For instance, a simple and mild esterification method utilizing mixed carboxylic-carbonic anhydrides has been developed for the preparation of various carboxylic esters. semanticscholar.org This method typically involves the reaction of the carboxylic acid with a chloroformate in the presence of a base like triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). semanticscholar.org Another efficient method for the esterification of amino acids involves the use of trimethylchlorosilane in methanol (B129727) at room temperature, which has been shown to be effective for a wide range of natural and synthetic amino acids. mdpi.com

The table below summarizes common esterification methods applicable to amino acids and related compounds.

Method Reagents General Conditions Applicability Notes
Fischer EsterificationAlcohol, Strong Acid (e.g., H₂SO₄, HCl)RefluxCan be harsh; potential for side reactions.
Mixed AnhydrideChloroformate, Triethylamine, DMAP (cat.)Mild conditionsHigh yields and good functional group tolerance. semanticscholar.org
Silyl Ester IntermediateTrimethylchlorosilane, AlcoholRoom temperatureEfficient for amino acids. mdpi.com
Coupling Agent-MediatedEDCI, HOBt, DMAPMild conditionsWidely used in peptide synthesis.

Amidation:

The formation of amides from this compound involves the coupling of the carboxylic acid with a primary or secondary amine. Similar to esterification, the direct thermal condensation is often inefficient. Therefore, the use of coupling reagents is the preferred method. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are commonly employed to activate the carboxylic acid for nucleophilic attack by the amine.

Lewis acid catalysts have also been shown to be effective for the direct amidation of unprotected amino acids. nih.gov For example, catalysts based on boron or titanium can facilitate the reaction between an amino acid and an amine under dehydrative conditions. nih.govresearchgate.net The synthesis of amides from nitriles, such as the cyano group present in the target molecule, is also a known transformation, which can be achieved using manganese dioxide. google.com

The following table outlines common amidation methods.

Method Reagents General Conditions Key Features
Carbodiimide CouplingDCC or EDCI, HOBt/HOAt, AmineMild, often room temperatureHigh yields, minimizes racemization.
Lewis Acid CatalysisBoron or Titanium catalysts, AmineDehydrative conditionsSuitable for unprotected amino acids. nih.gov
Acid Chloride/Mixed AnhydrideSOCl₂ or Acyl Chloride, AmineOften requires baseHighly reactive intermediate.

Decarboxylation Pathways:

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant transformation in organic synthesis. The feasibility of decarboxylation is highly dependent on the stability of the resulting carbanion or the presence of facilitating functional groups. For aromatic carboxylic acids, decarboxylation can be challenging and often requires harsh conditions. However, the presence of electron-withdrawing groups on the aromatic ring can facilitate this process. quora.comquora.com

In the case of this compound, the pyridine ring and the cyano group are electron-withdrawing, which could potentially lower the activation energy for decarboxylation. Specific studies on the decarboxylation of this compound are scarce, but research on related pyridone-3-carboxylic acids has shown that decarboxylation can occur under certain conditions. researchgate.net The decarboxylation of β-keto acids and malonic acids proceeds readily upon heating due to the formation of a stable enol intermediate through a cyclic transition state. While this compound does not fit this profile, the electronic nature of the pyridine ring is a key factor to consider. Photoredox catalysis has emerged as a mild method for the decarboxylation of various carboxylic acids. organic-chemistry.org

Exploration of Reaction Mechanisms and Kinetics Involving 2 Amino 5 Cyanonicotinic Acid

Mechanistic Investigations of Electrophilic Aromatic Substitutions on the Pyridine (B92270) Core (e.g., Nitration)

Electrophilic aromatic substitution (SEAr) on the 2-Amino-5-cyanonicotinic acid ring is a complex process due to the competing directing effects of its substituents. The pyridine nitrogen itself is electron-withdrawing, making the ring less reactive than benzene. However, the substituents modulate this reactivity significantly.

The amino (-NH₂) group is a powerful activating, ortho, para-director. The carboxylic acid (-COOH) and cyano (-CN) groups are deactivating, meta-directors. The outcome of an electrophilic substitution, such as nitration with a nitronium ion (NO₂⁺), depends on the combined influence of these groups on the available positions (C4 and C6).

Directing Effects of Substituents:

Amino Group (-NH₂ at C2): Directs incoming electrophiles to the ortho position (C3, already substituted) and the para position (C5, already substituted). It strongly activates the ring.

Carboxylic Acid Group (-COOH at C3): Directs incoming electrophiles to the meta positions (C5, already substituted, and C1-N, not possible). It strongly deactivates the ring.

Cyano Group (-CN at C5): Directs incoming electrophiles to the meta positions (C3, already substituted, and C1-N, not possible). It strongly deactivates the ring.

Given the substitution pattern, the only available positions for substitution are C4 and C6. The powerful activating effect of the amino group would likely direct the electrophile to the C6 position, which is ortho to the C5-cyano group but also influenced by the C2-amino group. The first step of the mechanism, the attack by the aromatic ring on the electrophile, disrupts the aromaticity and is generally the slow, rate-determining step. masterorganicchemistry.comlumenlearning.com The subsequent deprotonation to restore aromaticity is fast. masterorganicchemistry.com

Table 1: Analysis of Potential Electrophilic Substitution Sites
PositionInfluence of -NH₂ (at C2)Influence of -COOH (at C3)Influence of -CN (at C5)Predicted Reactivity
C4MetaParaOrthoLow
C6ParaOrthoOrthoModerate to High (most likely site)

Nucleophilic Additions and Substitutions at Activated Centers within the Compound

The electron-withdrawing nature of the cyano and carboxylic acid groups creates electrophilic centers within the this compound molecule, making it susceptible to nucleophilic attack at these sites.

Nucleophilic Addition to the Cyano Group: The carbon atom of the nitrile (-C≡N) is electrophilic. It can be attacked by nucleophiles, such as water under acidic or basic conditions, leading to hydrolysis. The mechanism involves the initial attack of the nucleophile on the carbon, followed by proton transfers, ultimately converting the nitrile to a carboxylic acid or an amide intermediate.

Nucleophilic Acyl Substitution at the Carboxyl Group: The carbonyl carbon of the carboxylic acid (-COOH) is another electrophilic center. Reactions such as esterification occur via nucleophilic acyl substitution. For example, in the presence of an alcohol and an acid catalyst, the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by the elimination of a water molecule to form an ester.

Nucleophilic Aromatic Substitution (SNAr): While less common than electrophilic substitution, SNAr can occur on pyridine rings that are sufficiently electron-deficient. The presence of strong electron-withdrawing groups like -CN and -COOH could potentially activate the ring for attack by a strong nucleophile, leading to the displacement of a leaving group if one were present. However, in this specific molecule, there are no good leaving groups on the ring.

Table 2: Potential Sites for Nucleophilic Attack
SiteFunctional GroupType of ReactionPotential Outcome
Carbonyl CarbonCarboxylic AcidNucleophilic Acyl SubstitutionEsterification, Amidation
Nitrile CarbonCyanoNucleophilic AdditionHydrolysis to amide or carboxylic acid
Pyridine Ring CarbonsPyridine CoreNucleophilic Aromatic SubstitutionUnlikely without a suitable leaving group

Elucidation of Catalytic Cycle Pathways in Metal-Mediated and Organocatalytic Transformations

This compound possesses multiple functional groups that can participate in catalytic reactions, either as a substrate or as a ligand for a metal catalyst.

Metal-Mediated Transformations: The molecule has several potential coordination sites for a metal center: the pyridine nitrogen, the amino nitrogen, the carboxylate oxygen atoms, and the nitrile nitrogen. This allows it to act as a multidentate ligand in metal-mediated catalysis. For instance, in a cross-coupling reaction, the molecule could first coordinate to a metal center (e.g., Palladium, Copper). The catalytic cycle would typically involve steps like oxidative addition, transmetalation, and reductive elimination. The specific pathway would depend on the reaction partners and the metal catalyst employed.

Organocatalytic Transformations: The compound contains both acidic (carboxylic acid) and basic (amino group, pyridine nitrogen) sites, making it suitable for organocatalytic reactions. nih.govmdpi.com The amino group could act as a general base or form an enamine intermediate, while the carboxylic acid can act as a Brønsted acid to activate electrophiles through hydrogen bonding. mdpi.comrsc.org For example, it could potentially catalyze an aldol (B89426) or Mannich reaction by activating a carbonyl compound. mdpi.com A biomimetic transamination of a-keto esters can be achieved using organocatalysts under mild conditions. nih.gov

Kinetic Studies of Key Reactions and Determination of Rate-Determining Steps

While specific experimental kinetic data for reactions involving this compound is not extensively documented in the literature, general principles can be applied.

In Electrophilic Aromatic Substitution: The RDS is typically the initial attack of the electrophile on the aromatic ring. masterorganicchemistry.comlumenlearning.com This step involves the disruption of aromaticity, which has a high activation energy. The subsequent deprotonation step is fast as it restores the stable aromatic system.

In Nucleophilic Acyl Substitution: The RDS can vary. In acid-catalyzed esterification, the nucleophilic attack of the alcohol on the protonated carbonyl group is often the rate-determining step. In base-catalyzed hydrolysis of a nitrile, the initial attack of the hydroxide (B78521) ion on the nitrile carbon is typically the slow step.

Kinetic studies, which involve measuring reaction rates under varying concentrations and temperatures, would be necessary to experimentally determine the rate laws and activation parameters for any specific transformation of this compound. Such studies would provide definitive insight into the reaction mechanisms.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Amino 5 Cyanonicotinic Acid and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H-NMR, ¹³C-NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 2-Amino-5-cyanonicotinic acid in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise location of each atom within the molecular framework can be determined.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and exchangeable protons from the amino (-NH₂) and carboxylic acid (-COOH) groups. The aromatic protons, H-4 and H-6, would appear as distinct singlets or doublets in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring and its electron-withdrawing substituents. The specific chemical shifts are influenced by the electronic effects of the amino, cyano, and carboxylic acid groups. The protons of the amino group would likely appear as a broad singlet, while the carboxylic acid proton would be a singlet at a significantly downfield position (>10 ppm), and both are readily identified by their exchange with deuterium (B1214612) oxide (D₂O).

¹³C-NMR Spectroscopy: The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) is expected in the 115-125 ppm range, while the carboxylic acid carbonyl carbon (-COOH) would be found significantly downfield, typically between 165-185 ppm. libretexts.org The five carbons of the pyridine ring would have distinct chemical shifts based on their electronic environment, influenced by the attached functional groups. The carbon atom attached to the amino group (C-2) would be shifted upfield relative to similar pyridine structures, whereas carbons adjacent to the electron-withdrawing cyano (C-5) and carboxylic acid (C-3) groups would be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
H-4~8.0 - 8.5-Aromatic proton, downfield due to adjacent cyano group.
H-6~8.5 - 9.0-Aromatic proton, most downfield due to proximity to ring nitrogen.
-NH₂Broad, ~5.0 - 7.0-Exchangeable with D₂O.
-COOH>10-Exchangeable with D₂O.
C-2-~155 - 160Attached to the amino group.
C-3-~120 - 125Attached to the carboxylic acid group.
C-4-~140 - 145Aromatic CH.
C-5-~105 - 110Attached to the cyano group.
C-6-~150 - 155Aromatic CH.
-CN-~115 - 120Nitrile carbon.
-COOH-~165 - 170Carboxyl carbon.

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), the molecular formula can be unequivocally determined. mdpi.com For this compound (C₇H₅N₃O₂), the calculated exact mass of the neutral molecule is 163.0382 u. In positive-ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed with a calculated m/z of 164.0454.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) can elucidate the compound's fragmentation pathways. This analysis provides valuable structural information. Common fragmentation patterns for this molecule would likely involve the neutral loss of small, stable molecules.

Expected Fragmentation Pathways:

Loss of water (H₂O): A common fragmentation from the carboxylic acid group, resulting in a fragment ion [M+H-H₂O]⁺.

Loss of carbon dioxide (CO₂): Decarboxylation is a characteristic fragmentation for carboxylic acids, yielding an [M+H-CO₂]⁺ ion.

Loss of hydrogen cyanide (HCN): Elimination of the nitrile group as HCN is another plausible fragmentation route.

The analysis of these fragmentation patterns helps to confirm the connectivity of the functional groups within the molecule. researchgate.net

Table 2: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated m/zNotes
[M+H]⁺C₇H₆N₃O₂⁺164.0454Protonated molecular ion.
[M+Na]⁺C₇H₅N₃O₂Na⁺186.0274Sodium adduct.
[M+H-H₂O]⁺C₇H₄N₃O⁺146.0349Loss of water from carboxylic acid.
[M+H-CO₂]⁺C₆H₆N₃⁺120.0556Loss of carbon dioxide.

X-ray Crystallography for Solid-State Structure, Tautomerism, and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related compounds like 2-amino-5-cyanopyridinium chloride and a salt of 6-aminonicotinic acid allows for a detailed prediction of its solid-state characteristics. nih.govresearchgate.net

It is highly probable that the pyridine ring system is essentially planar. In the solid state, carboxylic acids frequently form centrosymmetric dimers through strong O-H···O hydrogen bonds between two molecules. Additionally, the amino group and the pyridine ring nitrogen are expected to participate extensively in intermolecular hydrogen bonding. These interactions would likely link the carboxylic acid dimers into a larger supramolecular network. The nitrile group can also act as a hydrogen bond acceptor.

Tautomerism is another key structural aspect. This compound can exist in different tautomeric forms, particularly involving the aminopyridine moiety (amino vs. imino forms) and the carboxylic acid group. X-ray crystallography would pinpoint the dominant tautomer present in the crystalline state by precisely locating the positions of hydrogen atoms.

Table 3: Predicted Crystallographic and Structural Features

Structural FeaturePredicted ObservationBasis for Prediction
Molecular GeometryEssentially planar pyridine ring.Aromatic system planarity. nih.gov
Primary Intermolecular InteractionCentrosymmetric carboxylic acid dimers via O-H···O hydrogen bonds.Common motif for carboxylic acids. researchgate.net
Secondary InteractionsN-H···N and N-H···O hydrogen bonds involving the amino group, pyridine nitrogen, and potentially the cyano group.Presence of multiple H-bond donors and acceptors. nih.gov
Dominant TautomerLikely the 2-amino-pyridine form.General stability of aminopyridines. nih.gov

Vibrational (FT-IR, Raman) and Electronic (UV-Vis, CD) Spectroscopy for Functional Group Characterization and Electronic Transitions

Vibrational Spectroscopy (FT-IR, Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be dominated by absorptions corresponding to its key functional groups.

-NH₂ Group: Symmetric and asymmetric N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region.

-COOH Group: A broad O-H stretching band from the carboxylic acid, often centered around 3000 cm⁻¹, is a hallmark feature. The C=O stretch will give a strong, sharp absorption typically between 1700-1730 cm⁻¹. researchgate.net

-C≡N Group: The nitrile stretch is a sharp, medium-intensity band found in the 2220-2260 cm⁻¹ range. mdpi.com

Pyridine Ring: C=C and C=N stretching vibrations within the aromatic ring will appear in the 1400-1600 cm⁻¹ region. C-H bending modes are also expected. nih.gov

Raman spectroscopy provides complementary information, with the nitrile and symmetric ring breathing modes often showing strong signals. rsc.org

Electronic Spectroscopy (UV-Vis): UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. As an aromatic compound, this compound is expected to exhibit strong UV absorption due to π→π* transitions within the substituted pyridine ring. msu.edu The presence of auxochromes (the -NH₂ group) and chromophores (-COOH, -C≡N) attached to the aromatic system will influence the position and intensity of the absorption maxima (λ_max). Typically, substituted pyridines show strong absorptions below 400 nm. researchgate.net

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. This phenomenon is only observed for chiral molecules. Since this compound is an achiral molecule (it does not have a non-superimposable mirror image), it will not exhibit a CD spectrum. Therefore, CD spectroscopy is not an applicable technique for the structural characterization of this specific compound.

Table 4: Summary of Expected Spectroscopic Data

Spectroscopic TechniqueFeatureExpected Wavenumber/Wavelength
FT-IR / RamanN-H stretch (amino)3300 - 3500 cm⁻¹
O-H stretch (carboxyl)~2500 - 3300 cm⁻¹ (broad)
C≡N stretch (nitrile)2220 - 2260 cm⁻¹
C=O stretch (carboxyl)1700 - 1730 cm⁻¹
UV-Visπ→π* transitions~250 - 350 nm
CD-Not applicable (achiral molecule)

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Cyanonicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Properties, Frontier Orbitals, and Spectroscopic Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For compounds similar to 2-amino-5-cyanonicotinic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed information about their molecular geometry, vibrational frequencies, and electronic characteristics. nih.govnih.govnih.gov

Electronic Properties and Frontier Orbitals: The electronic properties of a molecule are key to understanding its reactivity. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. libretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov

For analogous aromatic compounds, the HOMO is typically distributed over the entire molecule, while the LUMO may be localized on specific electron-withdrawing groups. researchgate.netmaterialsciencejournal.org In this compound, the electron-donating amino group and the electron-withdrawing cyano and carboxylic acid groups are expected to significantly influence the distribution and energies of these frontier orbitals.

Table 1: Predicted Frontier Orbital Properties of this compound (Illustrative)

PropertyPredicted Value (eV)Implication
HOMO Energy-6.0 to -5.5Indicates electron-donating capability, influenced by the amino group.
LUMO Energy-2.5 to -2.0Indicates electron-accepting capability, influenced by cyano and carboxyl groups.
HOMO-LUMO Gap (ΔE)3.5 to 4.0Suggests moderate reactivity and kinetic stability.

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds. Actual values would require specific calculations for this compound.

Spectroscopic Predictions: DFT calculations are also invaluable for predicting and interpreting various types of molecular spectra.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. elsevierpure.com By comparing the calculated wavenumbers with experimental FT-IR and FT-Raman spectra, a detailed assignment of the vibrational modes can be achieved. researchgate.netmdpi.com For this compound, characteristic vibrational bands for the amino (N-H stretching), cyano (C≡N stretching), and carboxylic acid (C=O and O-H stretching) groups would be of particular interest.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of UV-visible light. The predicted wavelengths of maximum absorption (λmax) can be compared with experimental data to understand the electronic structure and transitions within the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org This technique allows for the exploration of the conformational landscape of a molecule and the investigation of its interactions with other molecules, such as solvents or other solutes. nih.gov

Conformational Analysis: MD simulations can reveal the preferred three-dimensional arrangements (conformations) of this compound. By simulating the molecule's dynamics, researchers can identify stable conformers and the energy barriers between them. nih.gov The flexibility of the carboxylic acid group and the potential for intramolecular hydrogen bonding are key aspects that can be investigated through conformational analysis. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to assess the stability and flexibility of the molecule's structure during the simulation. nih.govmdpi.com

Intermolecular Interactions: MD simulations are particularly useful for studying how molecules interact with each other. nih.gov In the context of this compound, simulations in an aqueous solution can shed light on hydration patterns and the formation of hydrogen bonds with water molecules. nih.gov

Furthermore, simulations can model the association processes between molecules. For instance, studies on the closely related 2-aminonicotinic acid have shown that it can form heterodimers and trimers with other molecules like maleic acid in solution, primarily through intermolecular hydrogen bonds. nih.gov The carboxylic acid and amino groups of this compound are prime sites for forming strong hydrogen bonds, which would govern its self-assembly and interaction with other molecules in solution. nih.gov

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

Interaction TypeParticipating GroupsSignificance
Hydrogen Bonding (Self-Association)Carboxylic acid to Carboxylic acid (dimerization)Influences solubility and crystal packing.
Hydrogen Bonding (with solvent)-COOH, -NH2, -CN with waterDetermines aqueous solubility and hydration shell structure.
π-π StackingPyridine (B92270) ringsContributes to the stability of aggregates and crystal structures.

Prediction of Reaction Pathways, Transition State Energetics, and Reaction Selectivity

Computational chemistry can be employed to model chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain experimentally. By calculating the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and the transition states that connect them. nih.gov

Reaction Pathways and Transition State Energetics: For a given reaction involving this compound, computational methods can map out the most likely pathways. The energy of the transition state structure determines the activation energy barrier of the reaction, which is a critical factor in determining the reaction rate. nih.gov For example, in the synthesis of related compounds, computational studies have been used to elucidate the free energy profiles of different reaction steps, identifying the rate-determining step. nih.gov

Reaction Selectivity: When a reaction can lead to multiple products (e.g., regioselectivity or stereoselectivity), computational modeling can predict which product is more likely to form. This is achieved by comparing the activation energies for the different pathways leading to each product. The pathway with the lower activation energy is generally favored. beilstein-journals.org For this compound, which has multiple functional groups, predicting the selectivity of reactions such as electrophilic substitution on the pyridine ring would be a valuable application of these computational methods. For instance, quantum mechanics-based workflows have been developed to predict the regioselectivity of C-H activation reactions with high accuracy. beilstein-journals.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Molecular Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. By developing mathematical models, QSPR can predict properties for new or untested compounds based on their molecular descriptors.

For this compound, a QSPR model could be developed to predict a range of intrinsic molecular attributes, including but not limited to:

Solubility: Predicting the solubility in various solvents is crucial for chemical processing and formulation.

Boiling Point and Melting Point: These fundamental physical properties can be estimated based on molecular structure.

Lipophilicity (logP): This parameter is important in medicinal chemistry and environmental science for predicting how a molecule distributes between fatty and aqueous environments.

Reactivity Descriptors: QSPR can also be used to predict chemical reactivity parameters, such as ionization potential and electron affinity, which are derived from the energies of frontier molecular orbitals. ijcce.ac.ir

Structure Activity Relationship Sar Studies for Mechanistic Insights and Molecular Design

Systematic Structural Modification of the 2-Amino-5-cyanonicotinic Acid Scaffold to Probe Structure-Function Correlations

The this compound scaffold presents multiple sites for structural modification, allowing for a thorough investigation of structure-function correlations. Key positions for modification include the 2-amino group, the carboxylic acid at position 3, the cyano group at position 5, and the pyridine (B92270) ring itself.

Systematic modifications are typically undertaken to explore the effects of altering electronic properties, steric bulk, and hydrogen bonding capabilities. For instance, in studies on analogous 5-amino-2-pyridinecarboxylic acid derivatives, various substitutions on the amino group were explored to optimize antihypertensive activity. nih.gov These studies revealed that the nature of the substituent on the amino group is a critical determinant of biological potency.

Key areas for modification on the this compound scaffold include:

The 2-Amino Group: Alkylation, acylation, or arylation of the amino group can probe the size and nature of the binding pocket. For example, converting the primary amine to secondary or tertiary amines, or introducing benzyl (B1604629) or other aromatic groups, can significantly alter interaction profiles. nih.gov

The 3-Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can modify the compound's polarity, solubility, and hydrogen bonding capacity. Converting the acid to its methyl or ethyl ester, or to a primary or substituted amide, helps determine if a free carboxylate is essential for activity. In many molecular systems, the esterification of a carboxylic acid leads to a complete loss of biological activity, indicating the COOH group is vital, potentially for forming a salt bridge or acting as a hydrogen bond donor. mdpi.com

The 5-Cyano Group: This group can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to an aminomethyl group. These changes dramatically alter the electronic and steric profile at this position, helping to elucidate the role of the electron-withdrawing and linear cyano moiety.

The Pyridine Ring: Substitution at the vacant 4- and 6-positions of the pyridine ring with small alkyl or halogen groups can fine-tune the electronic landscape of the entire molecule. nih.gov

A study on 5-amino-2-pyridinecarboxylic acid derivatives synthesized and tested for antihypertensive activity provides a clear example of this process. The findings demonstrated that specific benzylamino derivatives showed the highest potency.

CompoundModification on the 5-Amino GroupRelative Antihypertensive Activity
Parent (5-aminopyridine-2-carboxylic acid)-NH₂Low
Analog 1-NH(CH₃)Moderate
Analog 2-NH(benzyl)High
Analog 3 (Compound 65)-NH(4-fluorobenzyl)Very High

This systematic approach allows researchers to build a comprehensive map of the structural requirements for activity, guiding future design efforts. nih.gov

Identification of Key Pharmacophoric Elements and Their Influence on Molecular Recognition and Target Interaction Mechanisms

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. For the this compound scaffold, these features are derived from its distinct chemical groups.

The key pharmacophoric elements are:

Hydrogen Bond Donors: The 2-amino group and the carboxylic acid proton are potent hydrogen bond donors. The NH₂ group may be involved in forming two hydrogen bonds with a receptor. mdpi.com

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring, the oxygen atoms of the carboxylate group, and the nitrogen of the cyano group can all act as hydrogen bond acceptors.

Aromatic/Hydrophobic Region: The pyridine ring itself provides a planar, aromatic surface capable of engaging in π-π stacking or hydrophobic interactions with the target protein.

Electron-Withdrawing Center: The cyano group at the 5-position strongly influences the electronic distribution of the pyridine ring, which can be crucial for molecular recognition.

The spatial relationship between these elements is critical. SAR studies on related aminonicotinic acid derivatives have shown that the precise positioning of these groups dictates binding affinity and selectivity. For example, in antagonists of the P2Y12 receptor based on a 6-aminonicotinate scaffold, the aminopyridine core acts as a central scaffold, positioning a carboxylic acid and another substituent to interact with key residues in the receptor binding pocket. nih.gov The carboxylic acid often forms a crucial salt bridge with a positively charged residue like lysine (B10760008) or arginine, while the amino group forms hydrogen bonds with other polar residues. The pyridine ring typically settles into a hydrophobic pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Mechanistic Trends and Guiding Rational Design

QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov These models translate structural features into numerical descriptors, such as electronic, steric, and hydrophobic parameters, and use statistical methods to create predictive equations.

For a series of this compound analogs, a QSAR study would involve:

Data Set Generation: Synthesizing a library of analogs with diverse substituents at the key modification sites and measuring their biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Computing a wide range of molecular descriptors for each analog. These can be 2D descriptors (e.g., molecular weight, polar surface area) or 3D descriptors (e.g., molecular shape, volume).

Model Building: Using statistical techniques like multiple linear regression or partial least squares to build a model that links the descriptors to the observed activity. nih.gov

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets of compounds not used in model generation. nih.gov

A successful QSAR model, represented by a statistically significant equation, can predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov For instance, a 3D-QSAR study on 6-aminonicotinate-based P2Y12 antagonists yielded robust CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. nih.gov These models generated contour maps that visualize regions where steric bulk or specific electrostatic properties would enhance or diminish activity, providing a clear roadmap for rational drug design.

QSAR Model TypeCorrelation Coefficient (R²)Cross-validated Coefficient (q²)Predictive R² (R²pred)Key Insight
CoMFA0.9830.8050.881Identifies favorable/unfavorable steric and electrostatic fields.
CoMSIA0.9350.7620.690Adds hydrophobic, H-bond donor, and acceptor fields to the analysis.

Data adapted from a study on analogous 6-aminonicotinate derivatives. nih.gov

These models indicated that specific hydrophobic and hydrogen bond interactions were paramount for high-affinity binding, guiding the design of more potent antagonists. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis to Understand Binding Modes and Specificity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.com This method allows for the visualization of ligand-protein interactions at an atomic level, providing a structural basis for the observed SAR and QSAR data.

In a typical docking study involving a this compound analog, the following steps are performed:

Target Preparation: Obtaining the 3D structure of the target protein, often from X-ray crystallography or homology modeling.

Ligand Preparation: Generating a low-energy 3D conformation of the ligand.

Docking Simulation: Using a scoring algorithm to place the ligand into the protein's binding site in multiple possible conformations and orientations, ranking them based on binding energy. nih.gov

Interaction Analysis: Analyzing the best-ranked pose to identify key interactions, such as hydrogen bonds, salt bridges, hydrophobic contacts, and π-π stacking.

Molecular docking studies on related aminonicotinate inhibitors have successfully rationalized their SAR. For instance, in the case of P2Y12 antagonists, docking revealed that the carboxylate group of the ligand forms a critical salt bridge with Lys280. nih.gov The pyridine nitrogen was shown to form a hydrogen bond with Asn191, and the aromatic ring was surrounded by hydrophobic residues like Val102, Tyr105, and Phe252. nih.gov These specific interactions explain why modifications that disrupt these contacts lead to a loss of activity. Molecular dynamics simulations can further be used to validate the stability of these docked poses over time. nih.gov

Ligand Functional GroupInteracting Protein ResidueType of InteractionSignificance
Carboxylic Acid (-COOH)Lysine (Lys), Arginine (Arg)Salt Bridge / Hydrogen BondCrucial for anchoring the ligand in the binding site.
Pyridine NitrogenAsparagine (Asn), Serine (Ser)Hydrogen BondContributes to binding affinity and specificity.
2-Amino Group (-NH₂)Aspartic Acid (Asp), Glutamic Acid (Glu)Hydrogen BondProvides an additional anchor point.
Pyridine RingLeucine (Leu), Valine (Val), Phenylalanine (Phe)Hydrophobic / π-π StackingEnhances binding affinity through favorable non-polar contacts.

Table illustrates typical interactions observed for aminonicotinic acid-based scaffolds in protein binding sites, based on findings from related studies. nih.gov

Together, these computational approaches provide a powerful framework for understanding the molecular basis of action for compounds based on the this compound scaffold, enabling the design of next-generation molecules with improved therapeutic profiles.

Applications of 2 Amino 5 Cyanonicotinic Acid As a Key Building Block in Advanced Chemical Synthesis

Precursor for Complex Heterocyclic Systems and Fused Ring Structures

The structural framework of 2-amino-5-cyanonicotinic acid, featuring an ortho-amino-nitrile arrangement, is an ideal starting point for the synthesis of fused heterocyclic systems. This arrangement is a classic precursor for building an additional ring onto the pyridine (B92270) core, leading to a variety of bicyclic and polycyclic structures with diverse pharmacological and material properties. While direct literature on this compound is specific, the extensive chemistry of related 2-amino-3-cyanopyridine (B104079) derivatives provides a strong foundation for its application in synthesizing fused heterocycles like pyridopyrimidines.

Pyridopyrimidines: The most prominent application of the 2-aminonitrile scaffold is in the synthesis of pyrido[2,3-d]pyrimidines. researchgate.netnih.govnih.gov These compounds are of significant interest due to their structural similarity to purine (B94841) nucleobases, leading to a wide range of biological activities, including kinase inhibition and anticancer properties. nih.gov The synthesis typically involves the cyclization of the 2-aminonitrile precursor with various reagents. For instance, reaction with formic acid or formamide (B127407) can yield pyrido[2,3-d]pyrimidin-4-ones. researchgate.net A more complex approach involves acylation of the 2-amino group followed by intramolecular cyclization to afford highly substituted pyridopyrimidines. nih.gov The reactivity of 2-amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide, an analogous compound, demonstrates this pathway, where it is cyclized to form various pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov

PrecursorReagentFused ProductReference
2-amino-3-cyanopyridine derivativeFormamidePyrido[2,3-d]pyrimidine mdpi.com
2-Amino-4,6-bis(4-chlorophenyl) nicotinonitrileVarious (e.g., formamide, urea)Pyridopyrimidine derivatives
N-cyclohexyl-cyanoacetamide derivativeAcylation/Thioacylation & CyclizationPyrido[2,3-d]pyrimidine nih.gov

Thiadiazoles and Isoindoles: While the synthesis of pyridopyrimidines is a direct and well-established route, the functional groups on this compound also offer potential pathways to other heterocycles. The amino group can react with various sulfur-containing reagents, which, after a series of steps, could lead to the formation of a thiadiazole ring. General methods for synthesizing 2-amino-1,3,4-thiadiazoles often involve the cyclization of thiosemicarbazide (B42300) with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. mdpi.comnih.gov The carboxylic acid moiety of this compound could potentially be utilized in such a reaction.

The synthesis of isoindole-type structures from a pyridine precursor is less direct. However, palladium-catalyzed carbonylative coupling reactions have been used to create pyrido[2,1-α]isoindoles from 2-bromopyridines, imines, and aryne precursors. mcgill.ca This highlights the possibility of using highly functionalized pyridines as starting points for more complex, fused aromatic systems like isoindoles through advanced organometallic catalysis.

Synthesis of Bioactive Molecular Probes and Research Tools for Chemical Biology

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. Fluorescent probes, in particular, allow for the sensitive detection of biomolecules and events within living systems. The aminopyridine core structure is a known scaffold for fluorescent molecules. nih.gov

This compound serves as an excellent scaffold for developing such probes. The inherent fluorescence of the aminopyridine core can be tuned by modifying the substituents. The carboxylic acid and cyano groups provide convenient handles for attaching other functionalities through well-established chemical reactions. For example, the carboxylic acid can be converted into an amide to link the scaffold to biomolecules or other signaling units. The cyano group can also be transformed into other functional groups to modulate the electronic and photophysical properties of the molecule.

A key strategy in probe design is the "click-and-probing" approach, where a non-fluorescent molecule becomes fluorescent upon reacting with its target. nih.gov An aminopyridine scaffold substituted with an azide (B81097) group, for instance, can be designed to be "switched on" via a click reaction with an alkyne-tagged biomolecule. This demonstrates the potential of using functionalized aminopyridines like this compound to create sophisticated research tools for chemical biology. nih.gov

Scaffold FeatureApplication in Probe SynthesisRationaleReference
Aminopyridine CoreBase fluorophoreAminopyridines can exhibit high quantum yields. nih.gov
Carboxylic AcidConjugation siteAllows for amide bond formation to link to proteins, peptides, or other molecules.General chemical principle
Cyano GroupProperty modulation/conjugationCan be hydrolyzed, reduced, or used in cycloadditions to alter fluorescence or attach other groups.General chemical principle

Integration into Multicomponent Reactions for Scaffold Diversification and Library Generation

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating large collections, or libraries, of structurally diverse molecules. mdpi.com These reactions combine three or more starting materials in a single step to create complex products, which is highly efficient for drug discovery efforts.

The 2-amino-3-cyanopyridine scaffold, which is the core of this compound, is a prominent structure in MCR chemistry. Numerous methods exist for the one-pot synthesis of 2-amino-3-cyanopyridines via four-component reactions involving an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate. mdpi.comscielo.brresearchgate.netresearchgate.netscispace.com This accessibility makes the scaffold a "privileged" structure for library design.

Furthermore, this compound itself can be used as a key building block in subsequent MCRs to achieve scaffold diversification. The amino, cyano, and carboxylic acid groups can all participate in various MCRs, leading to a wide array of different heterocyclic cores. By systematically varying the other components in the MCR, a large library of related but structurally distinct compounds can be generated. This approach is central to diversity-oriented synthesis, which aims to explore chemical space broadly to find new bioactive molecules. The use of such functionalized scaffolds allows for the creation of libraries with high molecular complexity and drug-like properties.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-5-cyanonicotinic acid, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via cyanation of 2-aminonicotinic acid derivatives. Key steps include:
  • Intermediate preparation : Start with 2-aminonicotinic acid (CAS 5345-47-1) and employ a cyanation agent (e.g., CuCN/KCN) under controlled pH (7–9) and temperature (60–80°C) .
  • Purification : Use recrystallization from ethanol/water mixtures (1:3 v/v) to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
  • Yield optimization : Adjust stoichiometric ratios (1:1.2 for amine:cyanating agent) and reaction time (6–8 hours) to minimize byproducts like unreacted 2-aminonicotinic acid .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : Use 1H^1H-NMR (DMSO-d6, 400 MHz) to verify the amino (–NH2_2) proton at δ 6.8–7.2 ppm and cyano (–CN) absence of splitting .
  • FT-IR : Confirm cyano group absorption at 2200–2250 cm1^{-1} and carboxylic acid (–COOH) at 2500–3300 cm1^{-1} .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 164.1 (C7_7H5_5N3_3O2_2) .

Advanced Research Questions

Q. How can discrepancies in reported melting points (e.g., 159–165°C vs. 270°C) for structurally similar analogs be resolved?

  • Methodological Answer : Contradictions may arise from polymorphic forms or impurities. Address this by:
  • Differential Scanning Calorimetry (DSC) : Perform heating rates of 10°C/min under nitrogen to identify phase transitions .
  • Thermogravimetric Analysis (TGA) : Correlate weight loss with decomposition events (e.g., cyano group degradation above 200°C) .
  • Recrystallization Solvent Screening : Test polar (water) vs. nonpolar (toluene) solvents to isolate stable polymorphs .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use density functional theory (DFT) to model reaction pathways:
  • Geometry Optimization : Employ B3LYP/6-31G(d) basis sets to calculate electron density maps, highlighting nucleophilic sites (e.g., amino group) .
  • Transition State Analysis : Identify energy barriers for cyano group displacement using Gaussian 16 software .
  • Solvent Effects : Simulate polar aprotic solvents (DMF, DMSO) via the SMD model to assess reaction feasibility .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Follow ICH Q1A guidelines with modifications:
  • Accelerated Degradation : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC for byproducts like 2-aminonicotinic acid .
  • Light Sensitivity : Use USP light cabinets (1.2 million lux hours) to assess photolytic cleavage of the cyano group .
  • pH Stability : Test aqueous solutions (pH 3–10) at 25°C; instability in acidic conditions may require buffered formulations .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply multivariate analysis:
  • Principal Component Analysis (PCA) : Reduce dimensionality of variables (e.g., substituent electronic effects, steric parameters) to identify outliers .
  • Bayesian Modeling : Quantify uncertainty in IC50_{50} measurements using Markov Chain Monte Carlo (MCMC) sampling .
  • Cross-Validation : Split datasets (80:20 training:testing) to validate predictive models for cyano group contributions .

Q. How can researchers ensure reproducibility in scaled-up syntheses of this compound?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Critical Process Parameters (CPPs) : Control reaction temperature (±2°C) and stirring rate (500–600 rpm) using automated reactors .
  • In-line PAT Tools : Use FT-IR probes for real-time monitoring of cyanation completion .
  • Batch Record Standardization : Document deviations (e.g., solvent lot variations) in supplementary materials for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.